molecular formula C9H12BrClOSi B15045749 (4-Bromo-2-chlorophenoxy)trimethylsilane

(4-Bromo-2-chlorophenoxy)trimethylsilane

Cat. No.: B15045749
M. Wt: 279.63 g/mol
InChI Key: JGFRMUZQBVOJSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenoxy)trimethylsilane typically involves the reaction of 4-bromo-2-chlorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H12BrClOSi

Molecular Weight

279.63 g/mol

IUPAC Name

(4-bromo-2-chlorophenoxy)-trimethylsilane

InChI

InChI=1S/C9H12BrClOSi/c1-13(2,3)12-9-5-4-7(10)6-8(9)11/h4-6H,1-3H3

InChI Key

JGFRMUZQBVOJSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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